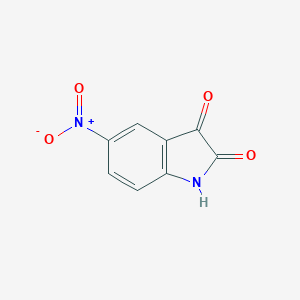

5-Nitroisatin

説明

Historical Context and Significance within Indole (B1671886) Chemistry

The journey of 5-Nitroisatin is intrinsically linked to the broader history of indole chemistry, which began with the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, and by 1869, he had proposed its chemical structure. wikipedia.org This foundational work paved the way for the exploration of indole derivatives. Isatin (B1672199) (1H-indole-2,3-dione), an oxidized derivative of indole, was identified as a versatile compound obtainable from various natural sources, including plants and marine animals, and is also found as a metabolite in mammalian tissues. nih.gov The synthetic versatility of the isatin nucleus spurred extensive research into its derivatives. researchgate.net

Within this chemical lineage, this compound represents a strategically significant modification. The introduction of a nitro (NO₂) group at the 5-position of the aromatic ring is a key chemical feature. This electron-withdrawing group plays a crucial role in modulating the electronic properties of the entire molecule, which in turn influences its reactivity and biological activity. nih.govnih.gov Research has shown that the presence and position of substituents on the isatin scaffold are critical in determining the activity and selectivity of the resulting compounds. nih.gov The specific placement of the nitro group in this compound has made it a valuable precursor for a large number of pharmacologically active compounds. researchgate.net

Isatin Scaffold: Fundamental Framework for this compound Research

The isatin core, chemically known as 1H-indole-2,3-dione, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term reflects its remarkable ability to serve as a fundamental framework for the design of diverse biologically active molecules. nih.govmdpi.com The versatility of the isatin scaffold stems from its unique structure, which features a fused benzene (B151609) and pyrrole (B145914) ring containing a reactive keto group and a lactam moiety. nih.gov These functional groups provide multiple sites for chemical modification, allowing chemists to construct a wide array of derivatives with tailored properties. nih.govfrontiersin.org

The inherent reactivity and structural features of the isatin nucleus have enabled its use in the synthesis of compounds with a broad spectrum of pharmacological activities. nih.gov Isatin and its derivatives have been extensively investigated for numerous therapeutic applications, demonstrating properties that include:

Antimicrobial (antibacterial and antifungal) nih.govbrieflands.com

Antiviral, including anti-HIV activity nih.govbiomedres.usnih.gov

Anti-inflammatory nih.govnih.gov

Antitubercular nih.gov

This wide range of biological relevance has cemented the isatin scaffold as a cornerstone in drug discovery and has driven intensive research into its substituted forms, such as this compound, to develop new and more effective therapeutic agents. researchgate.netmdpi.com

Current Research Trajectories and Future Directions for this compound Studies

Modern research on this compound is vibrant and multifaceted, primarily focusing on its application as a starting material for novel compounds with potent biological activities. The strong electron-withdrawing nature of the nitro group makes this compound a particularly interesting scaffold for creating inhibitors of various biological targets.

Anticancer Drug Development A significant area of investigation is the design of this compound derivatives as anticancer agents. mdpi.com Researchers have successfully developed compounds that target specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinase 2 (CDK2). nih.govnih.gov Studies have shown that this compound-based benzoylhydrazines exhibit a significant affinity for the active site of CDK2, a key regulator of the cell cycle. nih.govnih.gov The nitro group, in this context, participates in stabilizing interactions within the enzyme's binding pocket. nih.gov Furthermore, novel heterocyclic derivatives incorporating the this compound moiety, such as 1,2,4-triazine (B1199460) and diazino derivatives, have demonstrated cytotoxicity against breast cancer cell lines like MCF-7. tandfonline.comnih.gov

Antimicrobial and Antiprotozoal Research The development of new antimicrobial agents is another major thrust. Scientists have used this compound to synthesize thiosemicarbazones, a class of compounds known for their medicinal properties. tandfonline.com Notably, a series of N⁴-substituted this compound-3-thiosemicarbazones was screened for antileishmanial potential against the protozoan parasite Leishmania major. tandfonline.com Several of these compounds displayed excellent activity, with some proving to be more potent than the standard drug, pentamidine (B1679287). tandfonline.com This highlights the potential of the this compound scaffold in developing treatments for neglected tropical diseases. tandfonline.com The compound also serves as a key reactant in the preparation of various other potential antibacterial and antifungal agents. sigmaaldrich.com

Synthesis of Novel Heterocyclic Derivatives The synthetic utility of this compound is continually being explored to build more complex molecular architectures. A common strategy involves the condensation of the C3-carbonyl group of this compound to form Schiff bases. nih.govtandfonline.com These Schiff bases are versatile intermediates for synthesizing a variety of heterocyclic compounds and are themselves associated with a wide range of biological activities. researchgate.netnih.gov Research efforts have also focused on the efficient conversion of N-alkyl-nitroisatin into 5-nitroindole (B16589) derivatives, demonstrating the scaffold's role as a precursor to other important chemical structures. nih.gov

Future Directions The future of this compound research points toward more targeted and rational drug design. The integration of computational chemistry, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, toxicity) analysis, is becoming standard practice to predict the efficacy and pharmacological profiles of new derivatives before synthesis. nih.govnih.gov This approach guides the creation of inhibitors with higher selectivity and potency. Research is also moving towards the development of multi-target agents and the use of advanced drug delivery systems, such as functionalized nanocarriers, to improve the biological activity and reduce the toxicity of this compound-based compounds. nih.govmdpi.com Continued exploration of new synthetic methodologies will undoubtedly unlock further potential of this versatile scaffold in medicinal chemistry.

Data Tables

Table 1: Selected Biological Activities of this compound Derivatives

| Derivative Class | Specific Compound Example | Target/Assay | Reported Activity | Reference |

|---|---|---|---|---|

| Thiosemicarbazones | N⁴-substituted this compound-3-thiosemicarbazones | Leishmania major | Several compounds showed IC₅₀ values better than the standard drug pentamidine (e.g., 0.44 ± 0.02 µg/mL). tandfonline.com | tandfonline.com |

| Benzoylhydrazines | N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | Cyclin-Dependent Kinase 2 (CDK2) | Showed significant binding affinity and potential as a CDK2 inhibitor in molecular docking studies. nih.gov | nih.gov |

| Triazine Derivatives | 1,2,4-triazine-3-thione derivative of this compound | Breast Cancer Cell Line (MCF-7) | Strongest antioxidant and anticancer properties after 24 hours of treatment in an MTT assay. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Diazino Derivatives | 1,2-diazino derivative of this compound | Breast Cancer Cell Line (MCF-7) | Good anticancer activity after 72 hours of treatment in an MTT assay. tandfonline.comnih.gov | tandfonline.comnih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMYHYODJHKLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049331 | |

| Record name | 5-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-09-6 | |

| Record name | 5-Nitroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-nitroindole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4J633881Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Nitroisatin

Established Synthetic Pathways for 5-Nitroisatin and Precursors

The synthesis of this compound is primarily achieved through the nitration of isatin (B1672199), which itself can be prepared via several named reactions, most notably the Sandmeyer isonitrosoacetanilide synthesis.

The direct synthesis of this compound involves the electrophilic nitration of the isatin core. A common and effective method is the nitration of isatin at the C-5 position using potassium nitrate (B79036) (KNO₃) in the presence of concentrated sulfuric acid (H₂SO₄). dergipark.org.trresearchgate.net The reaction is typically carried out by adding a solution of isatin in concentrated sulfuric acid to the nitrating agent at a controlled temperature, often between 0 to 5 °C, over a period of about one hour. dergipark.org.trresearchgate.net This process yields 5-nitro-1H-indole-2,3-dione, the chemical name for this compound. researchgate.net

The precursor, isatin, is often synthesized using the Sandmeyer isonitrosoacetanilide isatin synthesis. drugfuture.comsynarchive.com This two-step process begins with the condensation of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide. dergipark.org.trdrugfuture.comsynarchive.com In the second step, the isolated isonitrosoacetanilide undergoes cyclization upon treatment with concentrated sulfuric acid to yield the isatin. dergipark.org.trdrugfuture.comsynarchive.com An alternative single-step preparation of this compound from isonitrosoacetanilide has also been described, utilizing readily available reagents. iaea.orgresearchgate.net

Table 1: Key Reagents in the Sandmeyer Synthesis of Isatin Precursors

| Reagent | Role |

|---|---|

| Aniline | Starting aromatic amine |

| Chloral Hydrate | Carbon source for the side chain |

| Hydroxylamine Hydrochloride | Forms the oxime group |

| Sodium Sulfate | Medium for the condensation reaction |

| Concentrated Sulfuric Acid | Catalyst for intramolecular cyclization |

Data sourced from multiple established chemical synthesis protocols. dergipark.org.trdrugfuture.comsynarchive.com

The transformation of this compound into 5-nitroindole (B16589) derivatives is a key reduction reaction. While direct reduction can result in low yields, more efficient methods have been developed, particularly for N-alkylated 5-nitroisatins. researchgate.net A highly effective strategy involves the use of a mixed borohydride (B1222165) reducing agent, specifically a combination of zirconium(IV) chloride (ZrCl₄) and sodium borohydride (NaBH₄) in dimethoxyethane (DME). researchgate.netnih.gov This system, known as the Itsuno system, facilitates a rapid and direct conversion of an N-alkyl-5-nitroisatin to the corresponding N-alkyl-5-nitroindole nucleus. researchgate.netnih.gov Comparative studies have shown this ZrCl₄/NaBH₄ system to be superior to other reducing agents like borane (B79455) complexes (BH₃·THF or BH₃·DMS) for this specific transformation. researchgate.net

Strategic Derivatization of the this compound Core

The carbonyl group at the C-3 position of the this compound ring is highly reactive and serves as the primary site for derivatization. Condensation reactions with various nucleophiles lead to a wide array of derivatives, including Schiff bases, thiosemicarbazones, and hydrazones.

Schiff bases, or imines, are readily formed by the condensation of this compound with primary amines. For instance, reacting ethanolic solutions of this compound and an amine, such as 2-methyl-4-nitroaniline, under reflux conditions yields the corresponding Schiff base ligand. bas.bg The resulting imine can then act as a ligand for the synthesis of metal complexes. bas.bg Similarly, bis-Schiff bases can be prepared from this compound. researchgate.net

The versatile this compound core is also a starting point for synthesizing more complex heterocyclic systems. Research has described the synthesis of novel 1,2,4-triazine (B1199460) and 1,2-diazino derivatives from a this compound moiety. nih.govtandfonline.comresearchgate.net These multi-step syntheses further highlight the utility of this compound as a scaffold in medicinal chemistry. nih.govtandfonline.com For example, a 5-nitro-3-(ethyl imino acetate)-2-oxo indole (B1671886) intermediate, derived from this compound, can be used to construct various diazine derivatives. uobaghdad.edu.iq

Table 2: Examples of Heterocyclic Systems Derived from this compound

| Derivative Class | Synthetic Approach |

|---|---|

| Schiff Bases | Condensation with primary amines (e.g., 2-methyl-4-nitroaniline) bas.bg |

| Bis-Schiff Bases | Condensation with diamines (e.g., p-phenylenediamine) researchgate.netnih.gov |

| 1,2,4-Triazines | Multi-step synthesis starting from this compound nih.govtandfonline.com |

Thiosemicarbazone derivatives of this compound are synthesized through the condensation reaction between this compound and an appropriate thiosemicarbazide (B42300). tandfonline.comnih.gov This reaction typically involves heating the two components in a suitable solvent. The resulting this compound-3-thiosemicarbazones have an N⁴-substituent on the thiosemicarbazone moiety, which can be varied (alkyl, alkenyl, or aryl) depending on the thiosemicarbazide used in the synthesis. tandfonline.com A series of 29 different N⁴-substituted this compound-3-thiosemicarbazones has been synthesized and studied, demonstrating the breadth of derivatives accessible through this pathway. tandfonline.comnih.gov The general procedure involves dissolving the aldehyde or ketone (in this case, this compound) in ethanol (B145695) and the thiosemicarbazide in hot water, mixing the solutions, and refluxing with a few drops of glacial acetic acid as a catalyst. unishivaji.ac.in

Hydrazone derivatives are formed by reacting the C-3 carbonyl group of this compound with hydrazine (B178648) derivatives. nih.gov For example, new potential CDK2 inhibitors have been designed as this compound-based benzoylhydrazines. nih.gov The synthesis involves creating hydrazones from this compound and various commercially available substituted benzoylhydrazide derivatives. nih.gov The reaction is generally carried out by treating the isatin derivative with the desired hydrazide in a solvent like methanol (B129727) at reflux temperature. mdpi.com This straightforward condensation provides a reliable method for synthesizing a wide range of isatin-based hydrazones with diverse substitutions. mdpi.comresearchgate.net

Urea (B33335) and Thiourea (B124793) Linkage Derivatives

The synthesis of urea and thiourea derivatives of this compound has been an area of significant interest due to the versatile reactivity of the isatin core. These derivatives are typically prepared through the condensation of this compound or its Schiff bases with compounds containing urea or thiourea moieties, or by reacting this compound with isothiocyanates.

One common approach involves the reaction of this compound with thiosemicarbazide to form 5-nitro-1H-indole-2,3-dione-3-N-(4H-methyl phenyl) thiosemicarbazones. These intermediates can then be subjected to further chemical transformations. For instance, the reaction of a hydrazide acid compound with thiourea in ethanol can lead to the formation of 2-aminothiazole (B372263) derivatives. researchgate.net

The synthesis of urea and thiourea derivatives is not limited to direct reactions with this compound itself. Often, a multi-step synthesis is employed where a primary amine is first reacted with an isothiocyanate to form a thiourea derivative, which is then used in subsequent reactions. For example, the reaction of 1-naphthyl isothiocyanate with various phenylenediamines in dichloromethane (B109758) under reflux conditions yields a range of N,N'-diarylthiourea derivatives. analis.com.my While not directly starting from this compound, these methods are applicable to amino derivatives of the this compound scaffold.

A general scheme for the synthesis of thiourea derivatives involves the refluxing of a solution of an amine with an isothiocyanate in a suitable solvent like dichloromethane. analis.com.my Similarly, urea derivatives can be synthesized by reacting an amine with an isocyanate. These reactions are often straightforward and proceed with good yields.

The following table summarizes representative examples of urea and thiourea derivatives synthesized from isatin precursors and related amines, highlighting the reaction conditions and resulting compounds.

Table 1: Synthesis of Urea and Thiourea Derivatives

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1,2-Phenylenediamine | 1-Naphthyl isothiocyanate | Dichloromethane | Reflux, 23 hours | 1-(2-aminophenyl)-3-(naphthalene-1-yl)thiourea | analis.com.my |

| 1,3-Phenylenediamine | 1-Naphthyl isothiocyanate | Dichloromethane | Reflux, 24 hours | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | analis.com.my |

| 1,4-Phenylenediamine | 1-Naphthyl isothiocyanate | Dichloromethane | Reflux, 28 hours | 1,4-phenylene-bis[3-(α-naphthyl)thiourea] | analis.com.my |

Spiro Heterocyclic Ring Systems Derived from this compound

The construction of spiro heterocyclic ring systems from this compound represents a significant area of synthetic chemistry, leading to complex molecular architectures. uobaghdad.edu.iq The C3-carbonyl group of the isatin ring is a key functional group that readily participates in condensation and cycloaddition reactions to form spirocyclic compounds. This compound is a known reactant for the preparation of spiro[indole-thiazolidinones], which are medicinally important scaffolds. sigmaaldrich.com

A common strategy for the synthesis of spirooxindoles involves a one-pot, three-component reaction. For example, the reaction of N-alkylisatins, dimethyl acetylenedicarboxylate, and 3-phenylimidazo[5,1-a]isoquinoline (B11870572) in chloroform (B151607) at elevated temperatures yields spirooxindole-3,3'-pyrrolines. researchgate.net While this example uses N-alkylisatins, the methodology is applicable to this compound.

Another approach is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the condensation of isatin and an amino acid like sarcosine, with a dipolarophile. This method is widely used for the synthesis of spiropyrrolidine-oxindoles. Furthermore, the reaction of isatinimines with 5-styrylisoxazole in the presence of a base like DBU can lead to the formation of nitroisoxazole-containing spirooxindoles. mdpi.com

The reaction between isatin and phenylethylamine derivatives in acidic aqueous solution can also yield spiro systems, such as 1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline)s. rsc.org These examples demonstrate the versatility of the isatin scaffold, including this compound, in the synthesis of diverse spiro heterocyclic ring systems.

The following table provides examples of spiro heterocyclic systems derived from isatin and its derivatives, illustrating the diversity of reactants and resulting spiro compounds.

Table 2: Synthesis of Spiro Heterocyclic Ring Systems

| Isatin Derivative | Reactants | Solvent/Catalyst | Product | Reference |

|---|---|---|---|---|

| N-Alkylisatins | Dimethyl acetylenedicarboxylate, 3-phenylimidazo[5,1-a]isoquinoline | Chloroform | Spirooxindole-3,3'-pyrrolines | researchgate.net |

| Isatin | Sarcosine, Paraformaldehyde (for azomethine ylide formation) | Toluene (reflux) | Dispirooxindoles | mdpi.com |

| Isatinimines | 5-Styrylisoxazole | Acetonitrile/DBU | Nitroisoxazole-containing spirooxindoles | mdpi.com |

Cyclization Reactions in the Synthesis of Novel Heterocycles

Cyclization reactions involving this compound are a cornerstone for the synthesis of novel and complex heterocyclic systems. The presence of the reactive ketone at the C3-position and the electrophilic character of the isatin ring, enhanced by the nitro group, allow for a variety of ring-forming transformations.

A significant application of this compound in cyclization reactions is the synthesis of 1,2,4-triazine and 1,2-diazino derivatives. nih.govtandfonline.com These reactions typically involve the condensation of this compound with a suitable binucleophile. For example, the reaction of this compound with thiocarbohydrazide (B147625) can lead to the formation of a 1,2,4-triazine-3-thione derivative, while reaction with a different hydrazine derivative can yield a 1,2-diazino compound. researchgate.netnih.gov

The reaction of isatins with 1-amino-2-nitroguanidine has also been reported to yield bau.edu.lbresearchgate.netnih.govtriazino[5,6-b]indoles, demonstrating another pathway to fused heterocyclic systems. researchgate.net Furthermore, the synthesis of 5-nitro-1,2,3-triazine has been reported, which undergoes rapid cycloaddition reactions with electron-rich dienophiles. nih.govnih.gov While not a direct cyclization of this compound, it highlights the utility of the nitro-substituted aromatic core in forming heterocyclic structures.

These cyclization reactions are crucial for creating diverse chemical libraries based on the this compound scaffold, providing access to compounds with a wide range of structural and electronic properties.

The following table presents examples of novel heterocycles synthesized through cyclization reactions of this compound and related compounds.

Table 3: Cyclization Reactions for the Synthesis of Novel Heterocycles

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Thiocarbohydrazide | 1,2,4-Triazine-3-thione derivative | researchgate.netnih.gov |

| This compound | Hydrazine derivative | 1,2-Diazino derivative | nih.govtandfonline.com |

| Isatins | 1-Amino-2-nitroguanidine | bau.edu.lbresearchgate.netnih.govTriazino[5,6-b]indoles | researchgate.net |

Catalytic Approaches and Reaction Mechanism Studies in this compound Chemistry

The study of catalytic approaches and reaction mechanisms is crucial for optimizing the synthesis of this compound derivatives and for understanding their reactivity. Various catalytic systems and mechanistic investigations have been employed in the chemistry of this compound.

Catalytic methods have also been developed for the transformation of this compound. For instance, a mixed borohydride reducing agent system, consisting of zirconium tetrachloride (ZrCl4) and sodium borohydride (NaBH4) in dimethoxyethane (DME), has been shown to be highly effective for the direct conversion of N-alkyl-5-nitroisatin into the corresponding 5-nitroindole derivative. nih.govresearchgate.net The key role of ZrCl4 as a catalyst in this system has been highlighted. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, have been utilized for the synthesis of bis-aryl, -alkynyl, and -alkenyl isatin derivatives. researchgate.net While this study focused on a heterogeneous catalyst for various isatin derivatives, the principles are applicable to this compound chemistry for the introduction of diverse substituents.

These catalytic and mechanistic studies are instrumental in advancing the synthetic utility of this compound, enabling the development of efficient and selective transformations.

Spectroscopic and Structural Elucidation of 5 Nitroisatin and Its Derivatives

Elemental Analysis (C.H.N.S.) for Compound Characterization

Elemental analysis, specifically the determination of the percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S), is a fundamental technique employed in the characterization and confirmation of the purity and proposed chemical structure of organic compounds, including 5-Nitroisatin and its various derivatives. This analytical method provides empirical data that can be compared directly to the theoretical percentages calculated from the molecular formula of the target compound.

For this compound itself, with the molecular formula C₈H₄N₂O₄, the theoretical elemental composition is a key reference point for its identification and purity assessment. The calculated percentages are approximately 50.01% Carbon, 2.10% Hydrogen, and 14.58% Nitrogen nih.govnih.gov. While oxygen is a significant component, it is typically determined by difference or not directly measured in standard CHNS analysis.

The synthesis of derivatives of this compound necessitates rigorous characterization to confirm that the intended reaction has occurred and that the synthesized product is pure. Elemental analysis serves as a crucial tool in this process. Research studies on novel this compound derivatives, such as Schiff bases and thiosemicarbazones, routinely report elemental analysis data (C, H, N, S) to support the structural assignments derived from spectroscopic methods like IR, NMR, and Mass Spectrometry uni.lusigmaaldrich.com.

Comparing the experimentally "found" percentages of C, H, and N (and S, if present) with the theoretically "calculated" values for the proposed molecular formula of a derivative is a standard practice. Deviations between the found and calculated values are expected to be minimal, typically within a narrow, acceptable range (e.g., ±0.4%). These small tolerances account for experimental errors and the inherent limitations of the analytical technique.

For instance, in a study involving this compound-based benzoylhydrazines, the elemental analysis for one derivative with the molecular formula C₁₅H₉N₅O₆ showed calculated percentages of C 50.71%, H 2.55%, and N 19.71%. The experimentally found values were reported as C 50.86%, H 2.52%, and N 19.59%. Such close agreement between calculated and found values provides strong evidence for the successful synthesis and purity of the compound. Similarly, analytical data for a Schiff base derived from this compound and a substituted 1,2,4-triazole (B32235) (C₁₆H₁₁N₅OS) showed calculated percentages of C 59.82%, H 3.41%, and N 21.80%, with found values of C 59.81%, H 3.40%, and N 21.80%.

The inclusion of elemental analysis data, often presented in tables alongside theoretical values, is a standard component of the characterization section in scientific literature concerning new this compound derivatives. This data complements spectroscopic information, providing an essential empirical validation of the compound's elemental composition and, by extension, its molecular formula and purity.

Here is a representative table format for presenting elemental analysis data:

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

| This compound | C₈H₄N₂O₄ | C | 50.01 | - |

| H | 2.10 | - | ||

| N | 14.58 | - | ||

| Derivative Example | C₁₅H₉N₅O₆ | C | 50.71 | 50.86 |

| (from Ref) | H | 2.55 | 2.52 | |

| N | 19.71 | 19.59 | ||

| Derivative Example | C₁₆H₁₁N₅OS | C | 59.82 | 59.81 |

| (from Ref) | H | 3.41 | 3.40 | |

| N | 21.80 | 21.80 | ||

| S | - | - |

Note: Found percentages for this compound itself were not explicitly detailed as experimental results in the consulted sources, but theoretical values are consistently reported. nih.govnih.gov

This table format allows for a clear comparison between the expected elemental composition based on the proposed structure and the experimentally determined values, reinforcing the confidence in the successful synthesis and characterization of this compound and its derivatives.

Advanced Computational Chemistry Studies of 5 Nitroisatin and Analogues

Density Functional Theory (DFT) Applications in Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. It allows for the calculation of various parameters that describe the geometry, electronic distribution, and reactivity of a compound.

Molecular Geometry Optimization and Electronic Distribution Calculations

DFT calculations are commonly employed to optimize the molecular geometry of 5-nitroisatin and its analogues, determining the most stable three-dimensional arrangement of atoms. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For instance, DFT studies have calculated the geometrical structures of this compound derivatives in various media, including vacuum, DMSO, ethanol (B145695), and water, showing that the optimized geometry can remain consistent across different environments. researchgate.netderpharmachemica.com

Beyond geometry, DFT is crucial for analyzing the electronic distribution within the molecule. This includes calculating parameters such as atomic charges, dipole moments, and frontier molecular orbitals (HOMO and LUMO). The spatial distribution and energy levels of HOMO and LUMO are particularly important as they relate to the molecule's reactivity and ability to donate or accept electrons. Studies on this compound derivatives have utilized DFT to explore these electronic properties. derpharmachemica.comresearchgate.net The molecular electrostatic potential (MESP) map, also derived from DFT, visually represents the charge distribution, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net

Quantum Mechanical Parameters for Inhibition Efficiency

Quantum mechanical parameters derived from DFT calculations have been correlated with the inhibition efficiency of this compound derivatives in various applications, such as corrosion inhibition. researchgate.netuobaghdad.edu.iq These parameters provide theoretical insights into how the electronic structure influences the compound's ability to interact with a surface or a biological target.

Key quantum chemical parameters often considered include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔEHOMO-LUMO), electronegativity (χ), hardness (η), softness (σ), and the fraction of electrons transferred (ΔN). derpharmachemica.com A higher EHOMO is often associated with a greater tendency to donate electrons, while a lower ELUMO indicates a higher propensity to accept electrons. derpharmachemica.comrdd.edu.iq A smaller energy gap (ΔEHOMO-LUMO) generally suggests higher reactivity and potentially improved inhibition efficiency. derpharmachemica.com The dipole moment, another electronic parameter from DFT, can also influence adsorption and interaction with surfaces due to non-uniform charge distribution. rdd.edu.iq

Studies have shown that these parameters can help predict the effectiveness of this compound derivatives as inhibitors. researchgate.netuobaghdad.edu.iq For example, theoretical results from DFT calculations have been used to identify potentially effective corrosion inhibitors among this compound derivatives. researchgate.netuobaghdad.edu.iq

Local and Global Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions and dual descriptors, identify specific atomic sites within the molecule that are most likely to be involved in nucleophilic or electrophilic attacks. researchgate.netnumberanalytics.com Mulliken charge population analysis is one method used to study local reactivity by examining the charge distribution on individual atoms. researchgate.net The MESP map also serves as a local reactivity indicator, showing regions of positive and negative potential that are prone to interaction with nucleophiles and electrophiles, respectively. researchgate.net Analyzing these descriptors helps in understanding the preferred interaction sites of this compound and its analogues with other molecules or surfaces.

Molecular Docking Investigations of Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as this compound or its derivatives) when bound to a receptor (e.g., an enzyme or protein) and to estimate the strength of the resulting complex. derpharmachemica.comchemtools.orgresearchgate.netnih.govcambridgemedchemconsulting.comcambridgemedchemconsulting.com

Prediction of Binding Affinity to Target Enzymes (e.g., CDK2, Thioredoxin Reductase)

Molecular docking studies are widely used to predict the binding affinity of this compound derivatives to various target enzymes, which is a key indicator of their potential biological activity. chemtools.orgresearchgate.netcambridgemedchemconsulting.commdpi.com Binding affinity is typically expressed as a scoring function value or estimated inhibition constant (IC). researchgate.netnih.gov

Research has focused on the interaction of this compound derivatives with enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Thioredoxin Reductase (TrxR). researchgate.netmdpi.comnih.govnih.gov For example, studies have evaluated the binding capabilities of this compound-based compounds towards the CDK2 active site, comparing their predicted affinities to those of native molecules. researchgate.netnih.gov These studies have indicated that modifications, such as the introduction of a nitro group at the fifth position of the isatin (B1672199) core, can significantly influence binding affinity. researchgate.netnih.gov

Molecular docking has also been applied to investigate the interaction of this compound derivatives with thioredoxin reductase, an enzyme involved in maintaining cellular redox balance. nih.govresearchgate.netbiorxiv.org These studies aim to determine if these compounds can act as inhibitors of TrxR and to understand their binding modes within the enzyme's active site. researchgate.netbiorxiv.org

Elucidation of Molecular Interaction Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking allows for the detailed analysis of the molecular interactions that stabilize the receptor-ligand complex. chemtools.orgresearchgate.net These interactions include hydrogen bonding, hydrophobic interactions (such as pi-pi stacking), electrostatic interactions, and van der Waals forces. researchgate.netcambridgemedchemconsulting.comcambridgemedchemconsulting.com

Studies on the binding of this compound derivatives to target enzymes like CDK2 have elucidated the specific amino acid residues involved in interactions. researchgate.netmdpi.comnih.gov Hydrogen bonds between the ligand and amino acid residues in the active site are crucial for stabilization. cambridgemedchemconsulting.comnih.gov For instance, hydrogen bonds with residues like GLU81 and LEU83 in the CDK2 active site have been identified as key interactions for isatin derivatives. researchgate.netmdpi.comnih.gov The nitro group at the fifth position of this compound has been observed to participate in additional hydrogen bonding interactions with residues such as LYS33 and ASP145 in the CDK2 complex. nih.gov

Molecular Dynamics Simulations for Conformational Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to model the time-dependent behavior of molecular systems, providing insights into their conformational dynamics and stability. In the context of this compound derivatives, MD simulations have been employed to understand their interactions with biological targets, such as cyclin-dependent kinase 2 (CDK2) enzyme, and to assess the stability of the resulting complexes. sigmaaldrich.commdpi.comnih.govresearchgate.net

These simulations allow for the precise modeling of inhibitor-enzyme interactions, revealing the structural and energetic factors that contribute to effective binding and inhibition. sigmaaldrich.comnih.gov Studies involving this compound-based compounds as potential CDK2 inhibitors have utilized molecular dynamics simulations to verify the stability of complexes formed with the enzyme's active site. nih.govresearchgate.net Analysis of these simulations has shown the involvement of various interactions, including hydrogen bonds and hydrophobic interactions, in maintaining the stability of the complexes. nih.gov For instance, hydrogen bonds involving oxygen and hydrogen atoms from the isatin core and the hydrazine (B178648) group have been observed. nih.gov The stability of these interactions, along with potential interactions from functional groups on attached rings, is verified through MD simulations. nih.gov

In one study, a 120 ns molecular dynamics analysis was performed on a this compound analogue to examine essential ligand-receptor patterns and estimate stability. sigmaaldrich.com The combination of computational methods, including molecular dynamics, can provide a comprehensive picture of the studied systems, allowing for the assessment of the stability and structure of complexes. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via Computational Methods

Computational ADMET profiling is an essential step in the preclinical evaluation of drug candidates, allowing for the prediction of their pharmacokinetic and toxicological properties without extensive experimental testing. science.gov This in silico approach helps in selecting promising compounds with a higher likelihood of success in later development stages. science.gov Research on this compound derivatives has included computational ADMET analysis to assess their physicochemical parameters relevant to drug-likeness. sigmaaldrich.comscience.gov

The ADMET analysis of this compound derivatives has provided a basic assessment of their properties, indicating favorable characteristics in several key areas. sigmaaldrich.comscience.gov

Prediction of Oral Absorption and Membrane Permeability

Computational methods have been used to predict the oral absorption and membrane permeability of this compound derivatives. The collected data from these studies clearly showed good oral absorption and membrane permeability for the tested substances. sigmaaldrich.comscience.gov

In the context of related isatin derivatives (specifically 5-methylisatin (B515603) derivatives, noted for their similar biological activity to this compound derivatives), parameters like Caco-2 and MDCK permeability values are used as indicators of oral drug permeability and passive membrane permeability, respectively. nih.gov Most of the considered derivatives in that study exhibited good Caco-2 values, suggesting good oral permeability, and high passive permeability based on MDCK values. nih.gov These computational approaches provide valuable insights into how well these compounds might be absorbed and traverse biological membranes.

Bioavailability Assessment

Computational assessments of bioavailability for this compound derivatives have also yielded positive results. The collected data indicated good bioavailability for these substances. sigmaaldrich.comscience.gov

Analysis of Metabolite Activity and Toxicity Profiles

Computational analysis of the metabolite activity and toxicity profiles of the tested this compound derivatives did not show any critical hazards in terms of toxicity. sigmaaldrich.comscience.gov

Computational methods for toxicity prediction include approaches such as quantitative structure-activity relationship (QSAR) modeling, machine learning algorithms, and molecular docking simulations. These methods utilize chemical descriptors and data mining algorithms to predict toxic endpoints based on structural properties and experimental data. While low solubility in water was noted for the substances, requiring the selection of suitable solvents for further studies, the computational toxicity analysis itself did not reveal critical hazards. Some computational analyses evaluate the probability of interaction with specific biological targets, such as the hERG channel, and predict human toxicity potential.

Biological Activity and Pharmacological Potential of 5 Nitroisatin Derivatives

Anticancer Activities and Underlying Mechanisms

5-Nitroisatin derivatives have shown potential as anticancer agents through various mechanisms. ontosight.aichemimpex.comontosight.ai Studies have explored their ability to inhibit key enzymes involved in cell cycle regulation and induce apoptosis in cancer cells. ontosight.ai

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Research

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its overexpression is closely linked to cancer development. nih.govresearchgate.net this compound derivatives have been identified as potential competitive inhibitors of CDK2 enzymes. nih.govresearchgate.netmdpi.comresearchgate.net Research into the design of isatin (B1672199) derivatives as CDK2 inhibitors involves modifying the isatin core to enhance binding affinity and selectivity for the CDK2 active site. mdpi.com Studies have shown that derivatives synthesized from this compound and substituted benzoylhydrazines exhibit significant inhibitory capabilities towards the CDK2 active site. mdpi.com For instance, specific this compound derivatives like 2-trifluoromethyl-N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, 3-Amino-N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, and 3-nitro-N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide have been investigated as potential CDK2 inhibitors. nih.govmdpi.com These molecules are proposed as competitive inhibitors of the CDK2 enzyme, with their biological activity suggesting their potential in developing new anticancer therapies. researchgate.netmdpi.com

Effects on Cell Proliferation and Apoptosis Pathways

Research indicates that this compound derivatives can influence cancer cell proliferation and induce apoptosis. chemimpex.com Studies on spiro-5-nitroisatin aza-β-lactams, for example, have demonstrated anti-cell proliferation behavior against breast cancer cell lines (MCF-7). informahealthcare.comuobaghdad.edu.iqnih.gov Certain compounds showed lower IC50 values compared to the reference drug tamoxifen (B1202) after specific incubation periods, indicating potent cytotoxicity. informahealthcare.comuobaghdad.edu.iqnih.gov Apoptosis induction is a key mechanism by which some isatin derivatives exert their anticancer effects. ontosight.ai The simple isatin analogue, this compound, has been shown to effectively inhibit caspases, specifically caspase-7, caspase-3, and caspase-6, with notable Ki values. nih.gov

Thioredoxin Reductase (TrxR) Inhibition Studies

Thioredoxin reductase (TrxR) is an enzyme crucial for maintaining cellular redox balance, and its inhibition is a target for antitumor drug development. researchgate.netnih.gov Studies have explored the potential of this compound derivatives as inhibitors of human thioredoxin reductase 1 (TrxR1). eurjchem.comresearchgate.net For instance, a newly synthesized isatindithiocarbazate derived from this compound, referred to as NO2Isadtc, has been investigated through docking studies using human TrxR1 as the enzyme target. eurjchem.comresearchgate.net The results suggested that NO2Isadtc may act as an inhibitor of TrxR, highlighting specific interactions, such as the contact between the nitro group and S111 at the helix of the enzyme. eurjchem.comresearchgate.net

In Vitro and In Vivo Tumor Cell Treatment Applications

The anticancer potential of this compound derivatives has been evaluated in both in vitro and in vivo studies. ontosight.ainih.govnih.gov In vitro studies have shown that certain isatin derivatives can inhibit the proliferation of various cancer cell lines. ontosight.ai For example, N(4)-substituted this compound thiosemicarbazones and their copper(II) complexes have exhibited in vitro antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) and skin cancer cells (A431). rasayanjournal.co.inresearchgate.netresearchgate.net These compounds showed higher inhibitory effects on cancer cells compared to the control. rasayanjournal.co.inresearchgate.net Specifically, copper(II) complexes of these thiosemicarbazones were found to be more effective against MDA-MB-231 cells than A431 and MCF-7 cells. rasayanjournal.co.inresearchgate.netresearchgate.net Some compounds displayed promising IC50 values against these cell lines. rasayanjournal.co.inresearchgate.net

Here is a table summarizing some in vitro anticancer activity data:

| Compound | Cell Line | IC50 Value | Reference Drug (IC50) |

| Spiro-5-nitro isatin aza-β-lactam (Compound 14) | MCF-7 | 25.96 µg/mL (24h) | Tamoxifen (91.16) |

| Spiro-5-nitro isatin aza-β-lactam (Compound 9) | MCF-7 | Good activity (48h) | Tamoxifen |

| N(4)-substituted this compound thiosemicarbazones and Cu(II) complexes | MDA-MB-231 | 0.32-2.05 µM | Control (1.74-2.85 µM) |

| N(4)-substituted this compound thiosemicarbazones and Cu(II) complexes | MCF-7 | 0.32-2.05 µM | Control (1.74-2.85 µM) |

| N(4)-substituted this compound thiosemicarbazones and Cu(II) complexes | A431 | 0.32-2.05 µM | Control (1.74-2.85 µM) |

Antimicrobial Activities

This compound and its derivatives have also been investigated for their antimicrobial properties, including antibacterial and antifungal activities. chemimpex.comontosight.airesearchgate.netresearchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.comchemicalbook.com

Antibacterial Spectrum and Efficacy

Studies have shown that this compound derivatives exhibit antibacterial activity against various bacterial strains. ontosight.airesearchgate.netsigmaaldrich.comthesciencein.org Mannich bases of this compound have been tested against both Gram-negative and Gram-positive bacteria. nih.govwisdomlib.org These compounds were found to be more effective against most strains of Gram-negative bacteria and moderately effective against Gram-positive bacteria. nih.govwisdomlib.org For instance, certain Schiff bases derived from this compound have shown moderate antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis (Gram-positive). uobaghdad.edu.iq Novel series of 5-nitroindoline-2-ones synthesized from this compound have also been evaluated for their antimicrobial activities. thesciencein.org Some of these compounds demonstrated excellent antimicrobial activities against Staphylococcus aureus and Streptococcus (Gram-positive) and E. coli (Gram-negative) when compared to standard drugs. thesciencein.org The incorporation of (thio)urea-based Schiff bases in isatin derivatives has been linked to more potent derivatives with a broader spectrum of antibacterial activity. rhhz.net

Here is a table summarizing some antibacterial activity data:

| Compound Type | Target Bacteria | Observed Activity |

| Mannich bases of this compound | Gram-negative bacteria | More effective |

| Mannich bases of this compound | Gram-positive bacteria | Moderately effective |

| Schiff bases from this compound | Staphylococcus aureus, Staphylococcus epidermidis | Moderate activity |

| 5-nitroindoline-2-ones derivative | Staphylococcus aureus, Streptococcus, E. coli | Excellent activity |

Antifungal Spectrum and Efficacy

Research has explored the antifungal potential of this compound derivatives. While specific data on the antifungal spectrum and efficacy of this compound itself from the provided sources is limited, related studies on isatin derivatives suggest this is an area of investigation. wikipedia.orgwikipedia.org

Antimycobacterial Potential

The antimycobacterial potential of this compound derivatives has been a subject of research. wikipedia.org

Antiviral Properties, including Anti-Human Immunodeficiency Virus (HIV) Agents

Studies have investigated the antiviral properties of this compound derivatives, including their potential as anti-Human Immunodeficiency Virus (HIV) agents. wikipedia.org

Antileishmanial Agents Research

Research has been conducted on this compound derivatives as potential antileishmanial agents. wikipedia.org

Anti-inflammatory Properties

This compound and its derivatives have demonstrated anti-inflammatory properties. chemimpex.comwikipedia.orgatamanchemicals.com Some studies suggest that certain derivatives may exhibit significant anti-inflammatory effects, potentially surpassing those of established anti-inflammatory drugs like aspirin (B1665792) and indomethacin (B1671933) in specific models. researchgate.net

Antioxidant Activity Studies (e.g., DPPH and Phosphomolybdenum Methods)

The antioxidant activity of this compound and its derivatives has been studied using various methods, such as DPPH and phosphomolybdenum assays. wikipedia.orgatamanchemicals.comwikipedia.orgfishersci.camims.com These studies aim to evaluate the ability of these compounds to neutralize free radicals and protect against oxidative damage. atamanchemicals.com

Neurological and Central Nervous System (CNS) Activities

Research has also explored the potential neurological and Central Nervous System (CNS) activities of this compound derivatives. uni.lu

Anticonvulsant Properties

Isatin and its derivatives have been explored for their anticonvulsant activities. bas.bgsemanticscholar.orgrjpbcs.com Research indicates that some isatinimino derivatives, including those with substitution at the 5-position, exhibit anticonvulsant properties. nih.gov Studies involving Schiff bases prepared by reacting 5-(un)-substituted isatin with various heterocyclic compounds have shown promising anticonvulsant activity, sometimes exceeding that of standard drugs like valproic acid. nih.gov Furthermore, these compounds have demonstrated lower neurotoxicity compared to phenytoin (B1677684) and carbamazepine. nih.gov The introduction of a nitro group at the 5-position of the isatin core, along with specific substitutions on the attached moiety, can influence lipophilicity and potentially enhance anticonvulsant activity. semanticscholar.org

Anxiogenic Activities

Isatin itself has been reported to possess anxiogenic activities. bas.bgrjpbcs.com While the provided search results mention the anxiogenic activity of isatin in general, specific detailed research focusing solely on the anxiogenic properties of this compound derivatives was not extensively available within the immediate search output. However, given that this compound is a substituted isatin, it is plausible that its derivatives could also influence the central nervous system in ways related to anxiety, warranting further specific investigation.

Acetylcholinesterase Inhibition

This compound derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) (PubChem CID: Not available for the enzyme itself, but related ligands have CIDs). bloomtechz.comsemanticscholar.orgdergipark.org.tr Inhibition of AChE, an enzyme that breaks down acetylcholine (B1216132) (PubChem CID: 187), is a strategy for treating neurodegenerative diseases like Alzheimer's disease. bloomtechz.comrsc.orgmedrxiv.org Studies have designed this compound derivatives as potential AChE inhibitors, aiming to increase synaptic acetylcholine levels and improve cognitive function. bloomtechz.com Some Schiff bases derived from this compound-thiocarbohydrazone and their metal complexes have shown potent inhibitory effects on AChE. researchgate.net

Anthelmintic Activities

The anthelmintic activities of this compound derivatives have been explored. bloomtechz.combas.bgpnrjournal.com Schiff bases derived from this compound have demonstrated significant anthelmintic properties. bas.bg For instance, a Schiff base formed by the condensation of this compound with 2-methyl-4-nitroaniline, as well as its metal complexes, showed varying but significant activity against earthworms (Pheretima posthumous). bas.bg The anthelmintic activity of these compounds was observed to be enhanced upon coordination or chelation with metals. bas.bg Novel isatin substituted imidazoline (B1206853) derivatives, including those with an isatin core, have also been synthesized and screened for anthelmintic activity, showing comparable results to standard drugs like Albendazole. pharmascholars.cominnovareacademics.in The presence of the isatin and imidazole (B134444) rings in these compounds is suggested to be responsible for their anthelmintic effects. pharmascholars.com

Enzyme Inhibition Beyond CDK2 and TrxR (e.g., Human Transglutaminase 2, Urease)

Beyond their reported inhibition of CDK2 and TrxR (though specific details on TrxR were not prominent in the search results), this compound derivatives have shown inhibitory activity against other enzymes, including human transglutaminase 2 (TG2) (PubChem CID: Not available for the enzyme itself, but related proteins have CIDs) and urease (PubChem CID: Not available for the enzyme itself, but related ligands have CIDs). wikipedia.orgbloomtechz.comigem.orgnih.govrcsb.org

Human Transglutaminase 2 (TG2): this compound derivatives have been identified as inhibitors of human transglutaminase 2. sigmaaldrich.com TG2 is a multifunctional enzyme implicated in various cellular processes and diseases. nih.govrcsb.orgrcsb.org Inhibition of TG2 by this compound derivatives suggests potential therapeutic applications related to conditions where TG2 activity is dysregulated.

Urease: this compound-3-thiosemicarbazones have been synthesized and screened for their in vitro urease inhibitory activities. researchgate.net Urease is an enzyme that hydrolyzes urea (B33335) and is relevant in various biological contexts, including bacterial infections. wikipedia.orgarabjchem.orgresearchgate.net Some N4-substituted this compound-3-thiosemicarbazones have been found to be potent inhibitors of urease. researchgate.net For example, one compound, 2c (structure not provided in snippet), exhibited potent inhibitory activity with an IC50 value of 16.4 µM, suggesting it could serve as a lead molecule for further studies. researchgate.net

Urease Inhibition Data Table:

| Compound (Example) | IC50 (µM) |

| This compound-3-thiosemicarbazone 2c | 16.4 |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound derivatives influence their biological activities. wikipedia.orgontosight.ainih.govresearchgate.net These studies aim to identify key structural features responsible for observed pharmacological effects and guide the design of more potent and selective compounds.

In the context of anthelmintic activity, the presence of the isatin and imidazole rings in synthesized derivatives has been highlighted as contributing to their activity. pharmascholars.com

For urease inhibition, SAR studies on N4-substituted this compound-3-thiosemicarbazones have revealed that the electronic effects of substituents attached to the N4 position of the thiosemicarbazone moiety play an important role in their inhibitory potential. researchgate.net

Regarding antileishmanial activity (another biological activity explored for this compound derivatives), SAR studies indicated that the potential of the compounds depended mainly on the electronic effects of the substituents attached to the N4 of the thiosemicarbazone moiety. tandfonline.comtandfonline.com For instance, among aryl-substituted compounds, the position of methyl substituents on the phenyl ring significantly impacted activity, with a para substitution showing excellent leishmanicidal effect compared to ortho or meta substitutions. tandfonline.comtandfonline.com Similarly, the position and presence of methoxy (B1213986) substituents also influenced antileishmanial activity. tandfonline.comtandfonline.com

SAR studies have also been applied to the design of this compound derivatives as potential CDK2 inhibitors, focusing on how substituents at specific positions on the isatin molecule affect interactions with the enzyme's active site. researchgate.netnih.gov Modifications at positions 5 and 6 of the isatin core have been observed to favorably increase binding affinity to CDK2, with the this compound derivative showing a high affinity value. nih.gov

These SAR studies collectively demonstrate that the biological activities of this compound derivatives are highly dependent on the nature and position of substituents on the core structure, providing valuable insights for the rational design of novel therapeutic agents.

Advanced Applications and Emerging Research Directions

Corrosion Inhibition Studies Utilizing 5-Nitroisatin Derivatives

Corrosion poses a significant threat to metallic structures, particularly in aggressive environments like seawater. Organic compounds, especially those containing heteroatoms (N, O, S) and pi electrons, are widely studied as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form protective layers uobaghdad.edu.iqderpharmachemica.comd-nb.info. Derivatives of this compound have demonstrated potential as effective corrosion inhibitors for carbon steel in saline media derpharmachemica.comuobaghdad.edu.iqderpharmachemica.comresearchgate.netanjs.edu.iq.

Research has focused on synthesizing novel this compound derivatives and evaluating their inhibition efficiency through electrochemical measurements, such as potentiodynamic polarization studies derpharmachemica.comuobaghdad.edu.iqderpharmachemica.comresearchgate.netanjs.edu.iq. These studies often show that the inhibition efficiency increases with increasing concentration of the inhibitor d-nb.info.

Investigation of Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Adsorption Isotherm)

Understanding the mechanism by which inhibitors interact with metal surfaces is crucial for designing more effective corrosion prevention strategies. The adsorption of organic inhibitors onto a metal surface is a key step in the inhibition process d-nb.info. Studies on this compound derivatives as corrosion inhibitors have investigated their adsorption behavior.

Several studies have reported that the adsorption of this compound derivatives on carbon steel surfaces in seawater obeys the Langmuir adsorption isotherm uobaghdad.edu.iqresearchgate.netanjs.edu.iq. The Langmuir isotherm model suggests that inhibitor molecules adsorb onto the metal surface in a monolayer, with each molecule occupying a single active site. The decrease in inhibition efficiency with increasing temperature and low negative values of the enthalpy of adsorption (ΔH°ads) often suggest a predominant physisorption mechanism uobaghdad.edu.iqresearchgate.net.

Surface Morphology Analysis via Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

To further elucidate the protective effect of this compound derivatives, surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed. These techniques provide visual evidence of the changes in the metal surface morphology upon exposure to corrosive environments with and without the presence of the inhibitor uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netanjs.edu.iqscispace.comsemanticscholar.org.

SEM images can reveal the extent of corrosion damage on unprotected metal surfaces, such as pitting or general deterioration. In contrast, surfaces treated with effective this compound derivatives typically show a smoother morphology with significantly reduced signs of corrosion, indicating the formation of a protective film uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netanjs.edu.iqscispace.comsemanticscholar.org. AFM provides high-resolution topographical information, allowing for the assessment of surface roughness and the detailed morphology of the adsorbed inhibitor layer uobaghdad.edu.iquobaghdad.edu.iqresearchgate.netanjs.edu.iqscispace.comsemanticscholar.org.

Immobilization Strategies with Advanced Nanocarriers (e.g., C₆₀-Based Functionalized Fullerenes)

Immobilization of active compounds onto nanocarriers can offer advantages such as improved stability, targeted delivery, and reduced toxicity researchgate.netmdpi.com. Research has explored the potential of immobilizing this compound derivatives using advanced nanocarriers.

A computational study investigated the immobilization of this compound derivatives, identified as potential inhibitors of the CDK2 enzyme for anticancer therapy, using fifty different C₆₀-based functionalized fullerenes as nanocarriers researchgate.netmdpi.comdntb.gov.uaresearchgate.net. Flexible docking methods were used to determine the binding capacities of the derivatives to the nanocarriers, considering various types of interactions researchgate.netmdpi.com. The study identified functionalized fullerenes with symmetrical modifications of the phenyl ring as having high potential for immobilization due to strong binding affinities researchgate.netmdpi.com.

Another example involves the immobilization of a this compound Schiff base on mesoporous silica (B1680970) SBA-15 for potential sensing applications machung.ac.id.

Interdisciplinary Research with Materials Science and Nanotechnology

The integration of this compound with materials science and nanotechnology is an emerging area of research. This interdisciplinary approach aims to leverage the properties of this compound in the design and development of novel functional materials.

One area of investigation involves the incorporation of this compound into hydroxyapatite (B223615) nanorods, exploring its effect on cervical cancer cells google.comresearchgate.net. This suggests a potential application in biomaterials and targeted therapies, combining the chemical properties of this compound with the structural and biological compatibility of hydroxyapatite nanostructures google.comresearchgate.net.

The use of carbon-based materials like fullerenes as nanocarriers for this compound derivatives also highlights the intersection with nanotechnology and materials science, particularly within the framework of nanoarchitectonics – a concept focused on manufacturing functional materials from nanoscale units researchgate.netmdpi.comdntb.gov.uaresearchgate.netresearchgate.net.

Future Perspectives in Medicinal Chemistry and Drug Discovery Platforms

This compound and its derivatives hold significant promise in medicinal chemistry and as scaffolds for drug discovery. Isatin-based compounds are a large class of molecules with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer properties chemimpex.comontosight.ai.

Specifically, this compound derivatives have been investigated as potential inhibitors of the CDK2 enzyme, which is relevant in the context of anticancer therapies researchgate.netmdpi.comnih.gov. Studies have explored the synthesis and biological evaluation of novel this compound derivatives for their antimicrobial activities, with some compounds showing excellent activity against certain bacterial strains thesciencein.orgscbt.com.

Computational studies, including ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions, are being utilized to assess the physicochemical properties and potential pharmacological profiles of this compound derivatives, aiding in the selection of promising candidates for further development nih.govthesciencein.org. The ability of this compound to undergo diverse chemical transformations makes it a valuable building block for synthesizing complex organic molecules with potential therapeutic applications chemimpex.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Nitroisatin and its derivatives, and how can researchers optimize reaction conditions?

- Methodological Answer : this compound is synthesized via nitration of isatin using concentrated nitric acid in sulfuric acid. Derivatives are often prepared by functionalizing the indole ring. For example, intermediates like 5'-nitrospiro[indoline-3,2'-[1,3]dioxan]-2-one can be synthesized by reacting this compound with neopentyl glycol under acid catalysis (e.g., p-toluenesulfonic acid), followed by hydrogenation with Pd/C (10% w/w) to reduce nitro to amino groups . Optimization includes adjusting catalyst loading, solvent choice (e.g., ethanol or DMF), and reaction time. Yields of 55–93% are achievable for Schiff base derivatives by refluxing with thiocarbohydrazide and aromatic aldehydes in ethanol with HCl .

Q. How is the structural identity of this compound derivatives confirmed experimentally?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- FT-IR : Detect carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and nitro (NO₂) peaks at ~1500–1530 cm⁻¹.

- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and substituents like NH groups (δ ~10 ppm). ¹³C NMR confirms carbonyl carbons (~180 ppm) and nitro-substituted aromatic carbons .

- Elemental analysis : Validate molecular formulas (e.g., C₈H₄N₂O₄ for this compound) with <0.4% deviation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : this compound is classified as a skin/eye irritant (Category 2/2A). Protocols include:

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Work in a fume hood to avoid inhalation.

- Store in a dry, ventilated area away from oxidizers.

- Dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How does this compound modulate biochemical pathways, such as NO-dependent enzyme activation?

- Methodological Answer : this compound enhances spermine NONOate-induced activation of soluble guanylate cyclase (sGC) in human platelets. This synergism is concentration-dependent and does not compete with YC-1 (a known sGC activator). Researchers should:

- Prepare enzyme extracts under argon to preserve redox-sensitive thiol groups.

- Use fluorescence assays (e.g., cGMP production) with 1–100 µM this compound.

- Validate specificity via competitive binding assays with isatin derivatives .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions arise from variability in assay conditions (e.g., cell lines, solvent systems). Strategies include:

- Standardize protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and solvent controls (e.g., DMSO ≤0.1%).

- Validate purity : HPLC (≥95% purity) to exclude byproduct interference.

- Cross-reference literature : Compare results with structurally analogous compounds (e.g., 5-fluoro-isatin derivatives) .

Q. What computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze nitro group electron-withdrawing effects on aromatic ring charge distribution.

- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina; validate with experimental IC₅₀ values from kinase inhibition assays .

- ADMET prediction : Use SwissADME to assess solubility and metabolic stability for drug design .

Q. How can researchers optimize the synthesis of this compound-based Schiff bases for high-throughput screening?

- Methodological Answer :

- Parallel synthesis : React this compound with diverse aldehydes (e.g., 4-chlorobenzaldehyde, vanillin) in ethanol/HCl under reflux.

- Automated purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- Quality control : Use LC-MS to confirm mass and UV-Vis (λ ~350 nm) for nitro group quantification .

Data Presentation Guidelines

- Tables : Include reaction yields, spectroscopic data (e.g., ¹H NMR shifts), and bioactivity metrics (e.g., IC₅₀).

- Figures : Provide synthetic schemes (e.g., hydrogenation steps ), dose-response curves for enzyme activation , and docking poses .

- Supplementary Materials : Deposit raw NMR spectra, crystallographic data (if available), and computational input files in repositories like Zenodo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。